6-Ethyl-6-methyl-5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazoline
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Overview
Description
6-Ethyl-6-methyl-5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazoline is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the benzimidazoquinazoline family, characterized by a fused ring system that includes benzimidazole and quinazoline moieties. The presence of ethyl and methyl groups at the 6th position adds to its distinct chemical properties.
Mechanism of Action
Target of Action
Quinazoline derivatives, a class to which this compound belongs, have been associated with a wide range of biological activities .
Mode of Action
Quinazoline derivatives are known to interact with their targets in various ways, leading to a range of biological effects . The electron donor/acceptor substituents in the structure of similar compounds have been suggested to play a role in their biological activity .
Biochemical Pathways
Quinazoline derivatives have been found to impact a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Quinazoline derivatives have been associated with a variety of therapeutic activities, including anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-viral, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-6-methyl-5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline and an appropriate aldehyde, the intermediate Schiff base can be formed, which then undergoes cyclization in the presence of a catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the product.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-6-methyl-5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can lead to the formation of dihydro derivatives.
Scientific Research Applications
6-Ethyl-6-methyl-5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoquinazolines: Compounds with similar fused ring systems but different substituents.
Quinazoline Derivatives: Compounds with the quinazoline core but lacking the benzimidazole moiety.
Benzimidazole Derivatives: Compounds with the benzimidazole core but lacking the quinazoline moiety.
Uniqueness
6-Ethyl-6-methyl-5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazoline stands out due to its specific substitution pattern and the resulting chemical properties
Properties
IUPAC Name |
6-ethyl-6-methyl-5H-benzimidazolo[1,2-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-3-17(2)19-13-9-5-4-8-12(13)16-18-14-10-6-7-11-15(14)20(16)17/h4-11,19H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWODESWYZAOQRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(NC2=CC=CC=C2C3=NC4=CC=CC=C4N31)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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